molecular formula C17H22N2O2 B5811380 2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine

2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B5811380
M. Wt: 286.37 g/mol
InChI Key: XWIQNMXEQRAHJY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine is a compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine chain. The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction yields the corresponding alcohol, which is then methylated using methyl iodide to produce the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and often involves the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidation of the compound typically yields the corresponding carboxylic acid or ketone.

    Reduction: Reduction reactions produce the corresponding amine or alcohol.

    Substitution: Substitution reactions yield various alkylated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with various molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter release and activity. This interaction can lead to changes in mood, cognition, and behavior. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the pyridine ring.

    N-Methyl-2-(3,4-dimethoxyphenyl)ethanamine: Similar to the target compound but without the pyridin-2-ylmethyl group.

    2-(3,4-Dimethoxyphenyl)-N-methyl-N-(pyridin-3-ylmethyl)ethanamine: A structural isomer with the pyridine ring attached at a different position.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine is unique due to the presence of both the 3,4-dimethoxyphenyl and pyridin-2-ylmethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-19(13-15-6-4-5-10-18-15)11-9-14-7-8-16(20-2)17(12-14)21-3/h4-8,10,12H,9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIQNMXEQRAHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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